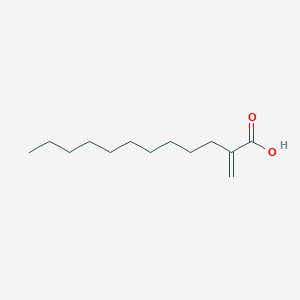

2-decyl acrylic Acid

Description

Structure

3D Structure

Properties

CAS No. |

52756-21-5 |

|---|---|

Molecular Formula |

C13H24O2 |

Molecular Weight |

212.33 g/mol |

IUPAC Name |

2-methylidenedodecanoic acid |

InChI |

InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12(2)13(14)15/h2-11H2,1H3,(H,14,15) |

InChI Key |

YWZKHUXXEKYLCD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCC(=C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Decyl Acrylic Acid

Direct Synthetic Routes for Alpha-Alkyl Acrylic Acids

Direct methods for synthesizing α-alkyl acrylic acids like 2-decyl acrylic acid often employ classic organic reactions that have been modified and optimized for this class of compounds.

Modified Reformatsky Reactions

The Reformatsky reaction traditionally involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. libretexts.orgnih.gov The organozinc reagent, also known as a Reformatsky enolate, is formed by the insertion of zinc into the carbon-halogen bond of the α-haloester. libretexts.org These enolates are less reactive than their lithium counterparts, which prevents undesired side reactions like self-condensation. libretexts.org

For the synthesis of α-alkyl acrylic acids, a modified approach is necessary. While the classic Reformatsky reaction yields β-hydroxy esters, variations have been developed for carbon-carbon bond formation in different contexts. libretexts.orgnih.gov The development of asymmetric Reformatsky-type reactions has also been a focus, allowing for the synthesis of chiral β-hydroxy esters and related structures with high diastereoselectivity. nih.govresearchgate.net

Knoevenagel Condensation Approaches

The Knoevenagel condensation is a nucleophilic addition of a compound with an active hydrogen to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org

In the context of synthesizing this compound, a long-chain aldehyde, undecanal, would be reacted with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters. The Doebner modification of the Knoevenagel condensation utilizes pyridine (B92270) as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid. wikipedia.org This modification often results in concomitant decarboxylation. wikipedia.org The reaction has been successfully applied in the synthesis of various α,β-unsaturated acids. wikipedia.org

Recent advancements in Knoevenagel condensation include the use of novel catalysts and reaction conditions, such as microwave irradiation, solvent-free conditions, and solid-phase synthesis to improve efficiency and sustainability. sigmaaldrich.comresearchgate.netsciencenet.cn

Chikanishi Method and Its Variants for Alpha-Alkylated Acrylic Acids

Research by Chikanishi and others has explored the reactivity of α-alkylacrylic esters. dntb.gov.ua These studies have investigated the homopolymerization behaviors of various methyl esters of α-alkylacrylic acids, providing insights into the reactivity of these monomers. researchgate.net While direct synthesis of this compound via a named "Chikanishi Method" is not extensively documented in the provided results, the principles of α-alkylation of acrylic acid derivatives are central to such a synthesis.

A general approach for preparing α-substituted acrylic acids involves the condensation of a fatty acid with 2-amino-2-methylpropanol to form an oxazoline (B21484) intermediate. google.com This intermediate is then reacted with paraformaldehyde to introduce a methylene group, followed by hydrolysis to yield the α-substituted acrylic acid. google.com This method is particularly suited for higher molecular weight fatty acids. google.com

Stereoselective Synthesis of Alpha-Substituted Acrylic Acid Scaffolds

The stereoselective synthesis of α-substituted acrylic acids and their derivatives is a significant area of research, primarily driven by the importance of chiral α-substituted propionic acids in pharmaceuticals and as bioactive molecules. acs.orgnih.gov

Key strategies for achieving stereoselectivity include:

Asymmetric Hydrogenation: Chiral catalysts, often based on transition metals like ruthenium and nickel, are employed for the asymmetric hydrogenation of α-substituted acrylic acids. acs.orgnih.gov This method can produce chiral α-substituted propionic acids with high yields and excellent enantiomeric excess (ee). acs.orgnih.gov For instance, a RuPHOX–Ru complex has been used as a chiral catalyst for the asymmetric hydrogenation of various α-substituted acrylic acids, achieving up to 99% yield and 99.9% ee. acs.org Similarly, nickel-catalyzed asymmetric hydrogenation has been reported to afford chiral α-substituted propionic acids with up to 99.4% ee. nih.gov

Enzymatic Methods: Biocatalysis offers a green and highly selective route. Phenylalanine ammonia (B1221849) lyase (PAL) enzymes, for example, have been used in the stereoselective synthesis of aliphatic L-α-amino acids from thienylacrylic acids through a two-step hydroamination-hydrodesulfurisation process. researchgate.net

Chiral Auxiliaries: Another approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, an improved process for making chiral, α-methylated, α-substituted amino acids utilizes an oxazolidinone template derived from an N-protected amino acid and an aldehyde. google.com

Precursor Synthesis and Functional Group Transformations Leading to this compound

An alternative to direct synthesis is the preparation of a suitable precursor followed by chemical modifications to introduce the desired functionality.

A common precursor for acrylic acid and its derivatives is acetylene (B1199291). cgiar.org In a two-step industrial process, acetylene is first produced from calcium carbide and water. cgiar.org Subsequently, acetylene, carbon dioxide, and water react to form acrylic acid. cgiar.org

For this compound, a more targeted precursor would be required. One potential route involves the esterification of acrylic acid with dodecanol (B89629) (lauryl alcohol) to form dodecyl acrylate (B77674). vulcanchem.com This ester could then potentially undergo further chemical modification to introduce the decyl group at the alpha position, though specific methods for this transformation are not detailed in the provided results. The synthesis of dodecyl acrylate itself is well-established, often involving acid catalysts and polymerization inhibitors to achieve high yields and purity. chemicalbook.com

Another approach could involve the use of 2-propenoic acid, 2-cyano-3-ethoxy-, decyl ester as a precursor. ontosight.ai This compound, containing a cyano group, could potentially be a starting point for further synthetic manipulations to arrive at this compound. ontosight.ai

Catalytic Systems in the Synthesis of this compound

Acid Catalysts: Both homogeneous and heterogeneous acid catalysts are widely used in esterification reactions to produce acrylates. researchgate.net Sulfuric acid is a common homogeneous catalyst, while ion-exchange resins like Dowex and Amberlyst serve as heterogeneous options. researchgate.net The choice of catalyst can significantly affect the conversion of acrylic acid. researchgate.net

Transition Metal Catalysts: Transition metals are crucial in many synthetic strategies.

Palladium and Nickel: These metals are used in the catalytic coupling of ethylene (B1197577) and CO2 to produce acrylic acid. colab.ws

Ruthenium and Nickel: As mentioned earlier, chiral complexes of these metals are highly effective for the asymmetric hydrogenation of α-substituted acrylic acids. acs.orgnih.gov

Cobalt: Cobalt catalysts have been developed for the enantioselective hydroboration of α-substituted acrylates. nih.gov

Indium: Indium has shown potential in Reformatsky-type reactions. conicet.gov.ar

Base Catalysts: Weakly basic amines like piperidine (B6355638) are standard catalysts for the Knoevenagel condensation. wikipedia.org Hydrotalcites, which are solid base catalysts, have also been employed in Knoevenagel and other condensation reactions. sciencenet.cn

Enzymatic Catalysts: Enzymes like Phenylalanine Ammonia Lyase (PAL) are used for stereoselective synthesis, demonstrating the potential of biocatalysis in this field. researchgate.net

Data Tables

Table 1: Comparison of Catalysts in Asymmetric Hydrogenation of α-Substituted Acrylic Acids

| Catalyst System | Metal | Substrate | Yield | Enantiomeric Excess (ee) | Reference |

| RuPHOX–Ru | Ruthenium | Various α-substituted acrylic acids | Up to 99% | Up to 99.9% | acs.org |

| Nickel-based catalyst | Nickel | Various α-substituted acrylic acids | Up to 99% | Up to 99.4% | nih.gov |

Purification and Isolation Techniques for this compound Monomer

The purification and isolation of the this compound monomer are critical steps to ensure high purity, which is essential for subsequent polymerization reactions or other applications. The presence of impurities, such as unreacted starting materials, byproducts, or polymerization inhibitors, can adversely affect the performance and properties of the final polymer. A combination of techniques is typically employed to remove these contaminants.

Distillation: Vacuum distillation is a primary method for purifying acrylic monomers. Since monomers like this compound have relatively high boiling points, distillation under reduced pressure is necessary to prevent thermal degradation and premature polymerization. This technique effectively separates the monomer from less volatile impurities, such as catalysts and polymerization inhibitors, as well as more volatile components like solvents or water. rsc.org

Chromatography: Column chromatography is a highly effective method for achieving high purity. beilstein-journals.org Silica (B1680970) gel is a common stationary phase used to separate the target monomer from structurally similar byproducts and other non-polar or polar impurities. beilstein-journals.org The choice of solvent system (eluent) is crucial for achieving good separation.

Washing and Extraction: Aqueous washing is frequently used to remove water-soluble impurities, catalysts, and unreacted acids or bases. A typical work-up involves washing the crude product with a basic solution, such as sodium carbonate or sodium chloride solution, to neutralize and remove acidic catalysts or excess acrylic acid. vulcanchem.comchemicalbook.com This is followed by washing with water until the product is neutral. vulcanchem.comchemicalbook.com Liquid-liquid extraction can also be used to selectively move the desired product or impurities from one solvent phase to another.

Precipitation and Recrystallization: For solid monomers, or to isolate a product from a reaction mixture, precipitation is a common technique. The crude product is dissolved in a suitable solvent and then precipitated by adding an anti-solvent, causing the purified product to solidify and separate from the soluble impurities. rsc.org Recrystallization from a suitable solvent can further enhance purity.

Filtration and Drying: After precipitation or washing steps, the solid monomer is collected by filtration. The purified product is then thoroughly dried under vacuum to remove any residual solvents. rsc.org For liquid monomers, drying agents may be used, or residual water can be removed via azeotropic distillation.

The table below outlines common purification techniques for acrylic monomers like this compound.

Table 2: Purification and Isolation Techniques

| Technique | Purpose | Description | References |

|---|---|---|---|

| Vacuum Distillation | Removal of non-volatile/volatile impurities, purification of liquid monomer. | Heating the liquid under reduced pressure to vaporize the monomer, which is then condensed and collected, leaving impurities behind. | rsc.orgrsc.org |

| Column Chromatography | High-purity separation from byproducts and contaminants. | The product mixture is passed through a column packed with an adsorbent (e.g., silica gel), and components are separated based on their differential adsorption. | beilstein-journals.org |

| Aqueous Washing/Extraction | Removal of catalysts, unreacted acids, and water-soluble impurities. | The crude product is mixed with an aqueous solution (e.g., Na2CO3, NaCl, water) to remove specific impurities. | vulcanchem.comchemicalbook.com |

| Precipitation/Recrystallization | Isolation and purification of solid monomer. | The product is precipitated from a solution by adding an anti-solvent or by cooling. Recrystallization involves dissolving and slowly crystallizing the product to exclude impurities. | rsc.org |

| Filtration | Separation of solid product from liquid. | A physical method to separate a solid from a liquid phase. | rsc.orgacs.org |

| Drying (under vacuum) | Removal of residual solvents and water. | The purified monomer is placed under vacuum to evaporate any remaining volatile substances without excessive heating. | rsc.org |

Polymerization Science and Macromolecular Engineering of 2 Decyl Acrylic Acid

Homopolymerization Mechanisms and Kinetics

The homopolymerization of acrylic monomers can be achieved through various mechanisms, including free radical, anionic, and controlled radical pathways. The choice of method and the resulting polymer characteristics are heavily dependent on the monomer's structure, particularly the nature of the substituent at the α-carbon.

Free Radical Polymerization of 2-Decyl Acrylic Acid

Free-radical polymerization is a common method for polymerizing vinyl monomers. The process involves initiation, propagation, and termination steps. rsc.org For α-substituted acrylates, the substituent can significantly impact the polymerization kinetics.

The polymerization of acrylic acid is known to be highly dependent on concentration and the solvent used. mdpi.com For instance, the propagation rate coefficient (k_p_) for acrylic acid is known to change significantly with dilution in different solvents due to effects like hydrogen bonding. rsc.org Generally, acrylate-type monomers exhibit higher propagation rate coefficients compared to methacrylate-type monomers. researchgate.net

However, the introduction of a bulky substituent at the α-position, such as a decyl group, is expected to introduce considerable steric hindrance. This steric crowding around the vinylidene group can hinder the approach of propagating radical chains, thereby reducing the rate of polymerization. acs.orgnist.gov Research on monomers with bulky α-substituents shows that steric hindrance can prevent propagation, although it may also suppress termination reactions. acs.org This effect is also observed in the heat of polymerization, where disubstitution on the same vinyl carbon often leads to a reduction in the heat released due to steric interference in the resulting polymer chain. nist.gov

Table 1: Comparison of Radical Polymerization Kinetic Parameters for Various Acrylic Monomers (Note: Data for this compound is not available; values for related monomers are provided for comparison.)

| Monomer | k_p_ (L·mol⁻¹·s⁻¹) | k_t_ (L·mol⁻¹·s⁻¹) | Temperature (°C) | Conditions | Reference |

|---|---|---|---|---|---|

| Acrylic Acid (AA) | ~17,000 | - | 25 | Aqueous solution | rsc.org |

| 2-Acrylamido-2-methylpropanesulfonic Acid (AMPS) | 1 x 10⁵ | 2 x 10⁷ | 40 | Aqueous solution (2.79 mol·L⁻¹) | acs.org |

This table illustrates the range of kinetic parameters for different acrylic monomers. The bulky 2-decyl group is expected to result in a lower k_p_ compared to less hindered acrylates.

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) methods, such as RAFT and ATRP, offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and defined architectures. sigmaaldrich.com

RAFT polymerization is a versatile CRP technique that can tolerate a wide range of functional monomers. sigmaaldrich.com However, the polymerization of sterically bulky α-alkyl substituted acrylic acid monomers can be challenging, often resulting in slow polymerization rates and low monomer conversions. nih.gov

In a study on propylacrylic acid (PAA), a structural analogue of this compound, successful RAFT polymerization was achieved under bulk monomer conditions at 60°C using azobisisobutyronitrile (AIBN) as the initiator. nih.gov A low initial chain transfer agent (CTA) to initiator ratio was used to manage the difficult polymerization. nih.gov This approach suggests that a similar strategy could be applied to this compound, likely requiring forcing conditions such as bulk polymerization to achieve reasonable conversion. nih.gov

Table 2: Exemplary Conditions for RAFT Polymerization of Propylacrylic Acid (PAA) (Data from a study on a structural analogue of this compound)

| Polymer | [M]₀/[CTA]₀ | [CTA]₀/[I]₀ | Time (h) | Conversion (%) | M_n,exp_ ( g/mol ) | Đ (M_w/M_n_) |

|---|---|---|---|---|---|---|

| PAA 1 | 40 | 1 | 48 | 65 | 2,500 | 1.25 |

| PAA 2 | 150 | 1 | 48 | 60 | 11,500 | 1.30 |

Source: Adapted from research on propylacrylic acid polymerization. nih.gov

The direct ATRP of acidic monomers like acrylic acid is challenging. acs.orgresearchgate.net The carboxylic acid group can coordinate with and poison the copper catalyst, and nitrogen-based ligands can be protonated, which interferes with their ability to form the active catalyst complex. acs.orgcmu.edunsf.gov Furthermore, dormant polymer chains can undergo side reactions, such as intramolecular lactonization, leading to a loss of chain-end functionality. researchgate.netnsf.gov

To overcome these issues, several strategies have been developed, including:

Use of Protected Monomers: Polymerizing a protected version of the monomer, such as tert-butyl acrylate (B77674), followed by post-polymerization hydrolysis to yield the poly(acrylic acid). nih.gov

Adjusting the Catalytic System: Using specific initiator and catalyst systems, and adjusting their concentrations. For example, Initiators for Continuous Activator Regeneration (ICAR) ATRP has been used for acrylic acid polymerization, where the rate is dependent on the amount of radical initiator rather than the catalyst loading. nsf.gov

Low Catalyst Concentrations: Techniques like Activators Generated by Electron Transfer (AGET) ATRP allow for polymerization with very low concentrations of the copper catalyst, often in miniemulsion or emulsion systems. cmu.edu

For this compound, the bulky α-substituent would add another layer of complexity to ATRP, potentially slowing down the polymerization rate even further. A successful ATRP would likely require a carefully optimized system, possibly involving a protected monomer approach to avoid catalyst deactivation by the acid functionality. nih.gov

Anionic Polymerization of Alpha-Substituted Acrylic Acids

Anionic polymerization is known for producing polymers with well-defined structures and narrow molecular weight distributions. nih.gov However, the direct anionic polymerization of monomers with acidic protons, such as acrylic acid, is not feasible as the initiator would be instantly protonated. Therefore, the carboxylic acid group must be protected, for example as a tert-butyl ester.

Some α-substituted acrylic acid esters can undergo anionic polymerization to form high polymers. researchgate.net The success of the polymerization and the stereochemistry of the resulting polymer are highly dependent on the initiator, solvent, and reaction temperature. Challenges in the anionic polymerization of acrylates include side reactions where the propagating enolate anion attacks the carbonyl group of the ester on another monomer or polymer unit. nih.gov For a monomer like this compound (in its protected ester form), the bulky α-substituent could sterically hinder these side reactions to some extent, but it would also likely slow the rate of propagation.

A patent describes a method for the anionic polymerization of acrylic acid derivatives at moderate temperatures (-15 °C to +75 °C) using ammonium (B1175870) salts of resonance-stabilized nitrogen anions as initiators, which may offer a potential route if applied to a protected form of this compound. google.com

Influence of the 2-Decyl Substituent on Homopolymerization Dynamics

The 2-decyl substituent is the most critical structural feature of the monomer, exerting a dominant influence on its polymerization behavior.

Steric Hindrance: The primary effect of the bulky decyl group is steric hindrance. acs.org This crowding around the polymerizable double bond is expected to decrease the propagation rate constant (k_p_) compared to less substituted acrylates like acrylic acid or methyl acrylate. rsc.org This effect has been noted in other systems where bulky substituents on the α-diimine ligands of catalysts can significantly influence polymerization behaviors, leading to polymers with lower branching and higher molecular weights. rsc.orgnih.gov

Ceiling Temperature (T_c_): The steric strain in the resulting polymer chain caused by the bulky side groups is expected to lower the ceiling temperature of polymerization. Above T_c_, the polymerization becomes thermodynamically unfavorable, and depolymerization dominates. Monomers with significant steric hindrance, like alpha-methylstyrene, have very low ceiling temperatures. nist.gov

Controlled Polymerization: The steric bulk makes controlled polymerization more difficult. As seen with propylacrylic acid, techniques like RAFT may require more forcing conditions (e.g., bulk polymerization) to achieve successful polymerization and control over the molecular architecture. nih.gov

Polymer Properties: The long, hydrophobic decyl chain will make the resulting polymer, poly(this compound), highly hydrophobic. It would also act as an internal plasticizer, leading to a polymer with a low glass transition temperature (T_g_) and increased flexibility.

Copolymerization Studies of this compound

The incorporation of this compound into copolymer structures allows for the precise tailoring of material properties, leveraging the influence of its long alkyl side chain on polymer characteristics. Copolymerization extends the utility of the monomer beyond that of its homopolymer, enabling the creation of materials with a spectrum of properties, such as controlled hydrophobicity, adhesion, and thermal behavior.

Copolymerization with Other Acrylic and Methacrylic Monomers

Copolymerization of long-chain alkyl acrylates, such as this compound, with other acrylic and methacrylic monomers is a versatile strategy for developing polymers with customized properties. While specific studies on this compound are not extensively detailed in the provided literature, valuable insights can be drawn from analogous monomers like 2-ethylhexyl acrylate (EHA), n-decyl acrylate, and octadecyl methacrylate (B99206) (ODMA). These monomers are frequently copolymerized with foundational acrylic monomers to impart flexibility, hydrophobicity, and pressure-sensitive adhesive qualities.

For instance, 2-ethylhexyl acrylate is widely used as a comonomer with acrylic acid, its salts and esters, methacrylates, acrylonitrile, and styrene (B11656). atamanchemicals.com Copolymers of EHA and methyl methacrylate (MMA) are synthesized to create pressure-sensitive adhesives. atamanchemicals.com Similarly, n-decyl acrylate is mentioned as a suitable alkyl acrylate for copolymerization with methyl methacrylate and acrylic acid to produce film-forming agents. google.com

The synthesis of these copolymers often employs controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), which allows for the creation of well-defined polymer chains. For example, ATRP has been successfully used to prepare block copolymers of 2-ethylhexyl acrylate and methyl methacrylate. acs.orgresearchgate.net Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is another powerful method used to copolymerize acrylic monomers, offering control over molecular weight and architecture. nih.govmdpi.com Amphiphilic polymers have been synthesized using a statistical distribution of octadecyl methacrylate (ODMA) and acrylic acid, resulting in materials that exhibit characteristics ranging from ionomers to hydrophobically modified polyelectrolytes depending on the molar ratios of the comonomers. researchgate.net

The properties of the resulting copolymers are highly dependent on the comonomer composition. For example, in copolymers of ODMA and acrylic acid, the solution structure can range from random-coils to collapsed-coil or aggregated structures in solvents like tetrahydrofuran (B95107), based on the monomer ratio. researchgate.net

| Monomer System | Polymerization Technique | Resulting Copolymer Type | Key Findings/Applications |

| 2-Ethylhexyl acrylate (EHA) & Methyl methacrylate (MMA) | Free radical emulsion copolymerization | Random Copolymer | Forms pressure-sensitive adhesives. atamanchemicals.com |

| 2-Ethylhexyl acrylate (EHA) & Methyl methacrylate (MMA) | Atom Transfer Radical Polymerization (ATRP) | Di- and Triblock Copolymers | Creates thermoplastic elastomers with distinct glass transition temperatures. acs.orgresearchgate.net |

| n-Decyl acrylate, Methyl methacrylate & Acrylic acid | Free radical polymerization | Random Copolymer | Produces film-forming agents for various applications. google.com |

| Octadecyl methacrylate (ODMA) & Acrylic acid | Not specified | Statistical Copolymer | Creates amphiphilic polymers with solution structures dependent on composition. researchgate.net |

| Decyl methacrylate & 2-diisopropylaminoethyl methacrylate | Not specified | Copolymer | Used in specific formulations, dissolved in N,N-dimethylacetamide. uktradeinfo.comtaricsupport.com |

Terpolymerization Formulations

Terpolymerization, the process of polymerizing three distinct monomers, offers an even greater degree of property control, allowing for the combination of characteristics from each constituent monomer into a single material. While specific terpolymer formulations involving this compound are not detailed, the principles can be understood from studies on other acrylic systems.

Research has been conducted on the terpolymerization of monomers like 2-acrylamido-2-methylpropane sulfonic acid (AMPS), acrylamide (B121943), and acrylic acid. researchgate.net The design of such experiments often involves using formulations that are rich in each of the three comonomers to accurately estimate their reactivity ratios and predict the final terpolymer composition. researchgate.net Functional terpolymers of poly(acrylonitrile-acrylic acid-vinyl pyrrolidone) have been synthesized via free radical solution polymerization, where the resulting material combines the properties of each component. researchgate.net

In a commercial context, acrylic terpolymers find use in personal care products. For example, an Acrylamide/Acrylic Acid/DADMAC (Diallyldimethylammonium chloride) terpolymer is described as an amphoteric material suitable for liquid cleansing products, demonstrating compatibility with a wide range of surfactants. derypol.com Another example is the synthesis of poly(methyl acrylate-co-methyl methacrylate-co-methacrylic acid) via emulsion polymerization for use as pH-sensitive coatings for drug delivery. nih.gov The variation in the molar ratios of the three monomers allows for fine-tuning of properties like the glass transition temperature and surface hydrophilicity. nih.gov

A hypothetical terpolymer system including this compound (Monomer A), a hard monomer like methyl methacrylate (Monomer B), and a functional monomer like acrylic acid (Monomer C) could yield a material with a balance of flexibility and softness (from A), hardness and durability (from B), and adhesion or pH-responsiveness (from C).

| Monomer 1 | Monomer 2 | Monomer 3 | Polymerization Method | Application/Key Feature |

| Methyl Acrylate | Methyl Methacrylate | Methacrylic Acid | Emulsion Polymerization | pH-sensitive films for colonic drug release. nih.gov |

| Acrylonitrile | Acrylic Acid | N-vinyl pyrrolidinone | Free Radical Solution Polymerization | Additive for modifying polymer membranes. researchgate.net |

| Acrylamide | Acrylic Acid | DADMAC | Not Specified | Amphoteric terpolymer for liquid cleansing products. derypol.com |

| 2-Acrylamido-2-methylpropane sulfonic acid (AMPS) | Acrylamide | Acrylic Acid | Not Specified | Synthesis of custom-made polymers for specific applications, with properties affected by pH and ionic strength. researchgate.net |

Reactivity Ratios in Copolymerization Systems

Reactivity ratios (r1 and r2) are critical parameters in copolymerization that describe the tendency of a growing polymer chain ending in one monomer unit to add another unit of the same monomer (homo-propagation) versus a unit of the comonomer (cross-propagation). mdpi.com These values determine the composition and sequence distribution of the monomers along the copolymer chain. mdpi.com The determination of reactivity ratios typically involves carrying out a series of copolymerizations at different initial monomer feed ratios and analyzing the resulting copolymer composition at low conversion. researchgate.net

While specific reactivity ratios for this compound are not available in the provided search results, data from analogous systems can provide predictive insight. For example, in the copolymerization of acrylic acid (AA) and vinyl acetate (B1210297) (VAc), the reactivity ratios vary significantly depending on the solvent, indicating a strong environmental influence on polymerization kinetics. nih.gov Similarly, the reactivity ratios for 2-acrylamido-2-methylpropane sulfonic acid (AMPS) with acrylamide (AAm) and acrylic acid (AAc) have been determined to be r(AMPS) = 0.18, r(AAm) = 0.85 and r(AMPS) = 0.19, r(AAc) = 0.86, respectively. mdpi.com Since both ratios are less than one, these systems tend towards forming copolymers with an alternating structure and can exhibit azeotropic points where the feed and copolymer compositions are identical. mdpi.com

The table below presents reactivity ratios for several acrylic monomer pairs, illustrating the range of behaviors observed.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | System Characteristics | Source |

| Acrylic Acid (AA) | Vinyl Acetate (VAc) | 10 | 0.01 | Tendency for AA to homopolymerize; block-like structure. | nih.gov |

| Acrylic Acid (AA) | Vinyl Acetate (VAc) | 0.96 | 0.06 | More random incorporation; solvent dependent. | nih.gov |

| Acrylamide (AM) | Acrylic Acid (AA) | 0.620 | 0.996 | Reactivity of AA is slightly higher than AM. | researchcommons.org |

| AMPS | Acrylamide (AAm) | 0.18 | 0.85 | Azeotropic behavior possible; tendency towards alternation. | mdpi.com |

| AMPS | Acrylic Acid (AAc) | 0.19 | 0.86 | Azeotropic behavior possible; tendency towards alternation. | mdpi.com |

Structural and Architectural Control in Copolymers

Modern polymerization techniques provide significant control over the macromolecular architecture, allowing for the synthesis of copolymers beyond simple random or alternating structures. For copolymers containing long-chain alkyl acrylates like this compound, this control is key to manipulating their self-assembly and macroscopic properties.

One important architecture is the gradient copolymer , where the monomer composition changes gradually along the polymer chain. uq.edu.au This can be achieved spontaneously in batch polymerizations if the comonomers have significantly different reactivity ratios. uq.edu.au For example, monomer pairs like styrene and acrylic acid can form spontaneous gradients. uq.edu.au This graded structure provides unique properties compared to block or random copolymers, particularly in terms of interfacial behavior and microphase separation. uq.edu.au

The solution behavior of amphiphilic copolymers can also be controlled by their structure. In copolymers of octadecyl methacrylate (ODMA) and acrylic acid, the interplay between hydrophobic aggregation of the octadecyl chains and electrostatic interactions of the acrylic acid units dictates the formation of structures like ionic clusters or hydrophobic aggregates, depending on the solvent and copolymer composition. researchgate.net A copolymer with a high ODMA content (83 mol%) behaves as an ionomer, forming collapsed-coil structures in THF at sufficient concentrations. researchgate.net This demonstrates how architectural control at the molecular level translates into distinct nanoscale morphologies.

Design of Polymeric Architectures and Topologies

The design of complex polymeric architectures, such as block copolymers, allows for the creation of materials with highly ordered nanostructures and advanced functionalities. The inclusion of monomers like this compound into these architectures can introduce responsive behaviors and unique physical properties.

Block Copolymers Incorporating this compound Units

Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) linked together. The chemical incompatibility between the blocks drives them to self-assemble into ordered microphase-separated domains, creating materials like thermoplastic elastomers, surfactants, and nanostructured films.

The synthesis of acrylic block copolymers often relies on controlled/living polymerization methods like ATRP and RAFT. acs.orgmdpi.com These techniques enable the sequential polymerization of different monomers to build well-defined block structures. For example, ABA triblock copolymers, where 'A' is a hard block like poly(methyl methacrylate) (PMMA) and 'B' is a soft block like poly(2-ethylhexyl acrylate) (PEHA), have been synthesized via ATRP. acs.orgresearchgate.net These materials exhibit two distinct glass transition temperatures, confirming the formation of separate hard and soft domains, which is essential for their elastomeric properties. acs.org

While direct synthesis of block copolymers with this compound is not extensively documented in the provided results, analogous systems highlight the potential. Block copolymers containing poly(acrylic acid) (PAA) segments are of great interest due to the pH-responsive nature of the PAA block. mdpi.comuni-bayreuth.de These are typically synthesized by polymerizing a protected acrylic monomer, like tert-butyl acrylate, and then hydrolyzing it to acrylic acid after the block copolymer has been formed. uni-bayreuth.de A polystyrene-b-poly(acrylic acid) (PS-b-PAA) diblock copolymer, for instance, can self-assemble into vesicles (polymersomes) in solution. mdpi.com

The synthesis of block copolymers containing fluorinated acrylates, such as 1H,1H,2H,2H-perfluorodecyl acrylate, has been achieved using ARGET ATRP. researchgate.net A block of this fluorinated monomer was subsequently used as a macroinitiator for copolymerization with other acrylates. researchgate.net Furthermore, a copolymer of decyl methacrylate with 2-diisopropylaminoethyl methacrylate is noted in trade classifications, indicating its commercial relevance in specific formulations. taricsupport.com This suggests that incorporating a decyl-containing methacrylate block into a larger copolymer architecture is a practiced approach.

The table below summarizes examples of block copolymers made from acrylic monomers, illustrating the architectural possibilities for a monomer like this compound.

| Block Copolymer System | Synthesis Method | Architecture | Key Features/Application |

| Poly(2-ethylhexyl acrylate) - Poly(methyl methacrylate) | ATRP | AB Diblock & ABA Triblock | Thermoplastic elastomers with microphase separation. acs.orgresearchgate.net |

| Polystyrene - Poly(acrylic acid) | RAFT Polymerization | Diblock | Self-assembles into vesicles (polymersomes) for encapsulation. mdpi.com |

| Poly(methacrylic acid ester) - Poly(acrylic acid ester) | Not Specified | ABA Triblock | Used in adhesive compositions with good cohesive force and tack. google.com |

| Poly(1H,1H,2H,2H-perfluorodecyl acrylate) - Poly(butyl acrylate) | ARGET ATRP | Diblock | Formation of block copolymers confirmed by SEC and DSC. researchgate.net |

| Poly(acrylic acid-stat-styrene) - Poly(butyl acrylate) | RAFT Polymerization | ABA Triblock | Forms stable aqueous dispersions for film formation. acs.org |

Grafted Copolymers and Network Structures

The incorporation of long-chain alkyl acrylates, such as decyl acrylate and its isomers, into polymer structures allows for the creation of grafted copolymers and complex networks with tailored properties. These materials often feature a hydrophilic backbone, like poly(acrylic acid) (PAA) or natural polymers such as starch, with hydrophobic side chains grafted onto it. bibliotekanauki.plresearchgate.net This architecture leads to amphiphilic characteristics, enabling applications in areas requiring specific interfacial or solution behaviors. researchgate.net

Graft copolymers can be synthesized using a "grafting-from" strategy, where initiator sites are created on a backbone polymer, from which the side chains are then grown. For instance, amphiphilic graft copolymers with a hydrophilic PAA backbone and hydrophobic side chains can be synthesized, which form stable micelles in aqueous solutions. researchgate.net Another approach involves the graft copolymerization of acrylic monomers onto a natural polymer backbone. In one study, starch was modified by grafting acrylamide (AAm) and acrylic acid (AA) during a reactive extrusion process. bibliotekanauki.pl This method utilizes a radical initiator to generate active sites on the starch molecule, initiating the polymerization of the acrylic monomers and forming grafted side chains. bibliotekanauki.pl The inclusion of a crosslinking agent can simultaneously create a network structure, resulting in superabsorbent materials. bibliotekanauki.pl

The properties of these grafted networks are highly dependent on the composition and the type of crosslinker used. Research on starch graft copolymers with AAm and AA demonstrated that the water sorption capacity was influenced by the AAm/AA ratio and the chemical structure of the crosslinking agent. bibliotekanauki.pl

Table 1: Composition of Starch Graft Copolymers for Superabsorbent Applications This table is based on data from a study on reactive extrusion of starch with acrylic monomers. bibliotekanauki.pl

| Sample ID | Starch (parts by weight) | Monomer Mix (AAm:AA) | Monomer to Starch Ratio | Crosslinking Agent (0.5 wt.%) |

| S-AAm/AA-1 | 100 | 2:1 | 0.3:1 | N,N'-methylenebisacrylamide (MBA) |

| S-AAm/AA-2 | 100 | 1:2 | 0.3:1 | N,N'-methylenebisacrylamide (MBA) |

| S-AAm/AA-3 | 100 | 2:1 | 0.3:1 | Pentaerythritol tri/tetraacrylate (PETIA) |

| S-AAm/AA-4 | 100 | 1:2 | 0.3:1 | Pentaerythritol tri/tetraacrylate (PETIA) |

Network structures in acrylate systems can also be formed through the copolymerization of monofunctional and difunctional monomers. A study on poly(ethylene glycol) (PEG)-based polyacrylate networks highlighted the critical role of network topology. ru.nl By comparing networks with different junction types—"ziplike" junctions from difunctional monomers and "pointlike" junctions from tetrafunctional thiols—researchers found significant differences in polymer dynamics and macroscopic properties. ru.nl While this specific study used hexyl acrylate, the principles apply to networks incorporating other hydrophobic acrylates like this compound. The formation of such networks often involves the free-radical polymerization of the acrylate monomers, where crosslinkers create covalent bonds between the growing polymer chains. ru.nlresearchgate.net In poly(acrylic acid) hydrogels, dual-crosslinked networks, combining covalent crosslinks with dynamic ionic crosslinks (e.g., with Fe³⁺ ions), have been shown to produce materials with superior mechanical toughness and stretchability. researchgate.net

Hydrophobically Modified Poly(Acrylic Acid) Systems

Hydrophobically modified poly(acrylic acid) (HMPAA) represents a significant class of associative polymers, where hydrophobic moieties are incorporated into the hydrophilic PAA backbone. These modifications are typically achieved by copolymerizing acrylic acid with a small fraction of a hydrophobic comonomer, such as an n-alkyl acrylate, or by chemically grafting hydrophobic groups onto a pre-existing PAA chain. msu.rugoogle.com The presence of the hydrophobic groups leads to intra- and intermolecular associations in aqueous solutions, dramatically influencing the rheological properties of the system. google.com

A common synthesis route is the free-radical copolymerization of acrylic acid and a long-chain n-alkyl acrylate (e.g., octyl, dodecyl, or octadecyl acrylate) in the presence of a crosslinking agent. msu.ru This method allows for the creation of HMPAA hydrogels with a well-defined level of hydrophobicity. msu.ru In these systems, the n-alkyl acrylate units are typically distributed randomly along the polymer chains. msu.ru The properties of these hydrogels, such as their swelling behavior, are highly sensitive to the pH of the surrounding medium due to the ionizable carboxylic acid groups of the PAA units. msu.ru

Another established method involves the post-polymerization modification of PAA. google.commdpi.com This can be accomplished through a coupling reaction where alkyl amines or other hydrophobic compounds are grafted onto the carboxyl groups of the PAA backbone using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCCI) in an aprotic solvent. google.com This approach allows for precise control over the degree of hydrophobic modification. Studies have been conducted using naturally derived hydrophobes, such as 3-penta decyl phenol (B47542) from cashew nut shell liquid, to create these modified polymers. google.com

More advanced HMPAA systems feature labile spacers connecting the hydrophobic side chains to the PAA backbone. mdpi.com For example, an ester-type linker can be used, which offers dual-responsive characteristics: reversible pH sensitivity from the acrylic acid groups and irreversible hydrolysis of the linker. mdpi.com Research on PAA grafted with dodecyl (C12) and hexadecyl (C16) chains via an ester linkage has provided insights into their self-organization in water. mdpi.com Using diffusion-ordered nuclear magnetic resonance (DOSY NMR) and molecular dynamics simulations, it was found that these polymers form complex aggregates in solution. mdpi.com The simulations showed that for a moderately charged polymer, the grafted dodecyl chains collapse onto the PAA backbone, forming pseudo-micellar structures. mdpi.com

Table 2: Synthesis Parameters for Hydrophobically Modified Poly(Acrylic Acid) Gels This table is based on data from a study involving the copolymerization of acrylic acid with various n-alkyl acrylates. msu.ru

| Hydrophobe | Mole % of Hydrophobe in Monomer Feed | Monomer Concentration (mol/L) | Initiator (AIBN) (mol %) | Cross-linker (MBA) (mol %) |

| n-Octyl acrylate | 0 to 20.0 | 3.06 | 0.5 | 1.5 |

| n-Dodecyl acrylate | 0 to 20.0 | 3.06 | 0.5 | 1.5 |

| n-Octadecyl acrylate | 0 to 20.0 | 3.06 | 0.5 | 1.5 |

Table 3: Properties of Hydrophobically Functionalized PAA with Dodecyl Chains This table is based on data from a study on PAA grafted with dodecyl alcohol. mdpi.com

| Polymer | Degree of Hydrophobization | Molecular Weight (Backbone) | Self-Assembly Behavior | Conformation (Simulated) |

| PAA-g-C12OH(15%) | 15% | ~7.8 kDa (for simulation) | Forms smaller and larger aggregates in solution | Dodecyl chains collapse onto backbone forming pseudo-micelles |

The interaction of these HMPAA systems with surfactants has also been studied, revealing complex behaviors based on the charges of the polymer and the surfactant. msu.ru These hydrophobically modified systems are of great interest for applications in coatings, personal care products, and as rheology modifiers. google.com

Chemical Reactivity and Transformation Mechanisms of 2 Decyl Acrylic Acid

Reactions Involving the Alpha,Beta-Unsaturated Carbonyl System

The conjugated system of the carbon-carbon double bond and the carbonyl group in 2-decyl acrylic acid dictates its susceptibility to various addition reactions. The electron-withdrawing nature of the carbonyl group polarizes the double bond, rendering the β-carbon electrophilic and the α-carbon nucleophilic.

Michael Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a prominent reaction for this compound and its derivatives. researchgate.net This reaction is typically base-catalyzed, involving the addition of a Michael donor (nucleophile) to the Michael acceptor (the acrylic acid derivative). researchgate.net

Common Michael donors include enolates, amines (aza-Michael addition), and thiols (thio-Michael addition). researchgate.netresearchgate.net For instance, the aza-Michael reaction is a significant process involving the 1,4-conjugated addition of nitrogen-centered nucleophiles to electron-deficient alkenes like acrylates. researchgate.net Similarly, the oxa-Michael addition involves the addition of an alcohol, which can lead to the formation of poly(ester-ether)s. chemrxiv.orgrsc.org The reaction rate and efficiency of Michael additions can be influenced by the nature of the nucleophile, with more acidic thiols showing faster reaction rates in analogous thiol-ene additions. acs.org

The general mechanism for a base-catalyzed Michael reaction is as follows:

A base abstracts a proton from the Michael donor to form a nucleophilic enolate or equivalent.

The nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system.

The resulting enolate intermediate is protonated to yield the final product.

| Reaction | Nucleophile (Michael Donor) | Product Type | Catalyst Example |

| Carbon-Michael Addition | Enolates (e.g., from acetoacetates) | C-C bond formation | DBU, K2CO3 researchgate.net |

| Aza-Michael Addition | Amines, Imidazoles | β-Amino acid derivatives | - researchgate.net |

| Oxa-Michael Addition | Alcohols | Poly(ester-ether)s | N-heterocyclic carbenes (NHCs), PPh3 chemrxiv.orgrsc.org |

| Thio-Michael Addition | Thiols | β-Thioether derivatives | Base acs.org |

Diels-Alder Cycloadditions

As a dienophile, this compound can participate in Diels-Alder reactions, a [4+2] cycloaddition with a conjugated diene to form a six-membered ring. researchgate.netrsc.org The reactivity of the dienophile in a Diels-Alder reaction is enhanced by the presence of electron-withdrawing groups, such as the carboxylic acid group in this compound. rsc.org

The reaction can be catalyzed by Lewis acids, which coordinate to the carbonyl oxygen, further increasing the electrophilicity of the double bond and often enhancing the regio- and stereoselectivity of the cycloaddition. researchgate.net For example, the Diels-Alder reaction of furan (B31954) with acrylic acid can be catalyzed by Lewis acidic zeolites. acs.org The stereochemical outcome of the reaction, leading to either endo or exo products, is influenced by factors such as steric and electronic effects in the transition state. rsc.org

Asymmetric Hydrogenation and Reduction Reactions

Asymmetric hydrogenation is a key method for the stereoselective reduction of the carbon-carbon double bond in α,β-unsaturated carboxylic acids like this compound, yielding a chiral carboxylic acid. wikipedia.org This transformation is typically achieved using chiral metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands (e.g., BINAP). ajchem-b.comtcichemicals.com The mechanism often involves the coordination of the substrate to the metal center, followed by the transfer of hydrogen atoms. nih.gov

The reduction of the carboxylic acid moiety itself is also possible, though it generally requires stronger reducing agents than those used for the double bond. For example, lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of reducing both ketones and carboxylic acids, whereas sodium borohydride (B1222165) (NaBH4) is typically only effective for reducing ketones and aldehydes. youtube.com

| Reaction Type | Reagent/Catalyst | Product | Key Features |

| Asymmetric Hydrogenation of C=C | Chiral Rh or Ru complexes (e.g., with BINAP) ajchem-b.comtcichemicals.com | Chiral saturated carboxylic acid | High enantioselectivity wikipedia.org |

| Reduction of COOH | Lithium Aluminum Hydride (LiAlH4) youtube.com | Primary alcohol | Requires a strong reducing agent |

Nucleophilic and Electrophilic Additions to the Double Bond

While Michael addition is the most common nucleophilic addition, other nucleophiles can also add to the α,β-unsaturated system. The carbonyl carbon itself is susceptible to nucleophilic attack, a process known as 1,2-addition. masterorganicchemistry.com The outcome (1,4- vs. 1,2-addition) depends on the nature of the nucleophile and the reaction conditions.

Electrophilic addition reactions can also occur at the carbon-carbon double bond, though the presence of the electron-withdrawing carbonyl group generally deactivates the double bond towards electrophiles compared to a simple alkene. uomustansiriyah.edu.iq When an unsymmetrical reagent like a hydrogen halide (HX) adds, the hydrogen typically attaches to the α-carbon. uomustansiriyah.edu.iqlasalle.edu The general mechanism for electrophilic addition involves the initial attack of the electrophile on the double bond to form a carbocation intermediate, which is then attacked by a nucleophile. lasalle.eduwikipedia.org

Reactions of the Carboxylic Acid Moiety

The carboxylic acid group of this compound undergoes reactions typical of this functional group, with esterification being a particularly important transformation.

Esterification Reactions (Focus on Mechanism and Catalysis)

Esterification of this compound involves the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester and water. google.com This is a reversible reaction, and its equilibrium can be shifted towards the product side by removing water as it is formed.

Mechanism: The most common mechanism for acid-catalyzed esterification (Fischer esterification) proceeds as follows:

Protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

Nucleophilic attack by the alcohol on the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton transfer from the attacking alcohol moiety to one of the hydroxyl groups.

Elimination of water to form a protonated ester.

Deprotonation of the protonated ester to yield the final ester product and regenerate the acid catalyst.

Catalysis: A variety of catalysts can be employed for the esterification of acrylic acid and its derivatives.

Homogeneous Catalysts: Strong mineral acids like sulfuric acid and p-toluenesulfonic acid are commonly used. google.comresearchgate.net

Heterogeneous Catalysts: Solid acid catalysts such as ion-exchange resins (e.g., Amberlyst-15) and zirconia-supported tungstophosphoric acid offer advantages in terms of catalyst separation and reusability. researchgate.netacs.org

The choice of catalyst and reaction conditions can significantly impact the reaction rate and conversion. For instance, studies on the esterification of acrylic acid with various alcohols have shown that the catalytic activity is strongly dependent on the acidic properties of the catalyst. acs.org

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | Sulfuric acid, p-toluenesulfonic acid google.comresearchgate.net | High catalytic activity | Difficult to separate, corrosive researchgate.net |

| Heterogeneous | Amberlyst-15, Zirconia-supported tungstophosphoric acid researchgate.netacs.org | Easy separation, reusable researchgate.net | May have lower activity than homogeneous catalysts |

Amidation and Other Carboxylic Acid Derivatizations

The carboxylic acid moiety of this compound is a primary site for chemical transformations, allowing for the synthesis of a variety of derivatives. Among the most significant of these are amidation reactions, which form a stable amide bond. These reactions typically proceed by activating the carboxyl group to make it more susceptible to nucleophilic attack by an amine.

Common methods for amidation involve the use of coupling reagents to form a highly reactive intermediate. Carbodiimide (B86325) reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are frequently employed. The reaction mechanism involves the carboxylate attacking the carbodiimide to form an O-acylisourea intermediate, which is then readily displaced by an amine to yield the corresponding amide. epa.gov Another class of effective coupling agents are triazine-based reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which has been shown to efficiently promote amide bond formation in aqueous solutions. researchgate.net

Direct conversion of carboxylic acids and amines to amides can also be achieved, though it often requires high temperatures to drive off the water formed during the reaction. For unsaturated carboxylic acids like this compound, care must be taken to avoid polymerization of the double bond under harsh reaction conditions. synthomer.com

Besides amidation, the carboxylic acid group can undergo other derivatizations. Esterification, for instance, can be accomplished by reacting this compound with an alcohol in the presence of an acid catalyst. researchgate.net However, the selectivity of such reactions can be an issue, and vapor-phase reactions over specific catalysts have been explored to improve the yield of the desired acrylate (B77674) esters. google.com The synthesis of acid anhydrides and acid chlorides are other potential transformations, providing versatile intermediates for further functionalization.

The reactivity of the carboxylic acid group in this compound is significantly influenced by the steric hindrance imposed by the adjacent decyl chain. This bulky alkyl group can impede the approach of nucleophiles, such as amines, to the carbonyl carbon, potentially slowing down the reaction rate compared to unsubstituted acrylic acid. acs.orgresearchgate.net

| Amine Reactant | Structure | Expected Relative Reactivity with this compound | Rationale |

|---|---|---|---|

| Butylamine | CH₃(CH₂)₃NH₂ | High | Primary amine with relatively low steric bulk, allowing easier access to the sterically hindered carboxyl group. |

| Diethylamine | (CH₃CH₂)₂NH | Moderate | Secondary amine with increased steric hindrance compared to butylamine, leading to a slower reaction rate. |

| Aniline | C₆H₅NH₂ | Low to Moderate | Aromatic amine that is less basic and bulkier than small alkylamines, reducing nucleophilicity and increasing steric clash. |

| tert-Butylamine | (CH₃)₃CNH₂ | Very Low | Extremely bulky primary amine, where the steric hindrance would severely limit its ability to react with the already crowded carboxyl group of this compound. |

Salt Formation and Ionic Interactions

As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. This acid-base neutralization is a fundamental reaction that significantly alters the compound's physical and chemical properties. The reaction with strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) proceeds to completion, yielding the corresponding sodium or potassium 2-decylacrylate salt and water. Weaker bases, such as ammonia (B1221849) or organic amines, also react to form ammonium (B1175870) salts. industrialchemicals.gov.au

The general reaction is as follows:

C₃H₃(C₁₀H₂₁)(COOH) + B → C₃H₃(C₁₀H₂₁)(COO⁻B⁺)

Where B represents a base.

The resulting salt has an ionic head (the carboxylate group, -COO⁻) and a long, nonpolar hydrocarbon tail (the decyl group). This structure makes the 2-decylacrylate anion an amphiphilic species. In aqueous solutions, these amphiphilic molecules can self-assemble to minimize the unfavorable interaction between the hydrophobic tails and water. mdpi.com Below a certain concentration, the salt may exist as individual ions, but above the critical micelle concentration (CMC), they aggregate to form micelles. scispace.com These structures typically have a core composed of the hydrophobic decyl chains and a surface of polar carboxylate groups interacting with the surrounding water molecules.

The formation of such aggregates is influenced by factors like temperature, pH, and the presence of other electrolytes in the solution. mdpi.com The ionic interactions between the carboxylate anions and their counter-ions, as well as with water molecules, are crucial for the stability and structure of these assemblies. The ability to form these ordered structures is a key property for applications in emulsification, dispersion, and surface modification. The interaction of similar long-chain carboxylates with polymers like poly(acrylic acid) (PAA) has also been studied, showing that adsorption can be driven by hydrogen bonding and hydrophobic interactions.

| Base | Resulting Salt Name | Salt Characteristics | Potential Ionic Interactions |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Sodium 2-decylacrylate | Water-soluble, forms micelles in aqueous solution. | Strong ionic bond between carboxylate anion and Na⁺ cation. Strong hydration of the ionic head. |

| Ammonia (NH₃) | Ammonium 2-decylacrylate | Water-soluble, potentially less stable than alkali metal salts upon heating. | Ionic interaction between carboxylate anion and ammonium (NH₄⁺) cation. Capable of hydrogen bonding. |

| Calcium Hydroxide (Ca(OH)₂) | Calcium 2-decylacrylate | Lower water solubility compared to sodium salt due to the divalent cation. Can act as a cross-linking agent between molecules. | Divalent Ca²⁺ cation interacts with two carboxylate anions, potentially leading to polymer-like chain formation or network structures. acs.org |

| Triethylamine ((C₂H₅)₃N) | Triethylammonium (B8662869) 2-decylacrylate | Soluble in less polar organic solvents. Forms an ion pair. | Ionic interaction between the carboxylate anion and the triethylammonium cation. The bulky organic cation influences the packing and solubility. |

Influence of the 2-Decyl Alkyl Chain on Reaction Selectivity and Kinetics

The presence of the decyl group at the 2-position of the acrylic acid backbone exerts a profound influence on the molecule's reactivity, particularly concerning reaction selectivity and kinetics. This influence stems primarily from steric and electronic effects.

Reaction Selectivity: The bulky decyl chain provides significant steric hindrance around the α-carbon and the double bond. science.gov This can lead to enhanced selectivity in certain chemical transformations. For reactions involving the carboxylic acid group, such as amidation or esterification, the decyl group does not prevent the reaction but can influence the approach of the reagent. For reactions involving the double bond, the decyl group can sterically shield one face of the molecule, potentially directing incoming reagents to the less hindered face. In polymerization reactions, the large substituent is expected to significantly impact the stereochemistry of the resulting polymer chain. Furthermore, in competitive reactions, such as the dissociative adsorption on surfaces, the alkyl chain can influence which functional group interacts with the surface. acs.org

Reaction Kinetics: The kinetics of reactions involving this compound are heavily impacted by the 2-decyl substituent.

Steric Hindrance: The most significant factor is steric hindrance. The large decyl group physically obstructs the path of incoming reactants, whether they target the carbonyl carbon, the α-carbon, or the β-carbon of the double bond. This increases the activation energy for the reaction, thereby slowing the rate. Studies on the polymerization of various acrylate and methacrylate (B99206) esters have consistently shown that increasing the size of the alkyl group can lead to a decrease in the rate of polymerization due to steric effects. researchgate.netcdnsciencepub.com For instance, the rate of polymerization in the acrylate series often decreases as the alkyl chain gets larger beyond the ethyl group. cdnsciencepub.com

Electronic Effects: The decyl group is an electron-donating group (inductive effect). This effect, while generally weaker than steric effects for large alkyl chains, can influence the electron density of the acrylic system. Increased electron density at the double bond could slightly modulate its reactivity towards electrophilic or radical attack. However, in most cases, the steric effect is the dominant factor controlling the reaction kinetics. cdnsciencepub.com

Solubility and Aggregation: The long alkyl chain imparts significant hydrophobicity to the molecule. In polar solvents, this can lead to aggregation, as discussed in the previous section. If a reaction is carried out in such a medium, the kinetics can be dramatically altered. The reaction rate may increase if the reactants are concentrated within micelles, or it may decrease if the reactive site is buried within the hydrophobic core and becomes inaccessible to a reactant in the aqueous phase. Studies on the hydrolysis of long-chain esters have shown such concentration-dependent kinetics. scispace.com

| Kinetic Parameter | Influence of the 2-Decyl Chain | Underlying Cause | Reference Context |

|---|---|---|---|

| Rate of Amidation | Decreased | Steric hindrance at the carbonyl carbon from the adjacent decyl group, impeding the approach of the amine nucleophile. | Steric effects of backbone methyl groups in poly(methacrylic acid) hinder amidation compared to poly(acrylic acid). acs.org |

| Rate of Radical Polymerization | Decreased | Steric hindrance slows the propagation step as the bulky monomer adds to the growing polymer chain. | Rates of polymerization for acrylates decrease in the series ethyl > butyl > hexyl, where steric effects become predominant over inductive effects. cdnsciencepub.com |

| Activation Energy (Ea) | Increased | A larger energy barrier must be overcome due to steric repulsion in the transition state. | In the corrosion inhibition by cationic surfactants, the activation energy for adsorption increased with the length of the alkyl chain. academie-sciences.fr |

| Reaction Rate in Polar Solvents | Complex (may increase or decrease) | Amphiphilic nature leads to micelle formation, which can concentrate reactants (rate increase) or make reactive sites inaccessible (rate decrease). | Alkaline hydrolysis of long-chain alkyl betainates is accelerated by micellization, showing a strong concentration-dependent rate. scispace.com |

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating the structure of molecules. rsc.org By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms within a molecule. For 2-decylacrylic acid and its polymer, ¹H and ¹³C NMR are fundamental for structural confirmation, while two-dimensional techniques offer deeper insights into atomic connectivity. scielo.org.mx

Proton NMR (¹H NMR) for Monomer and Polymer Structural Elucidation

Proton NMR (¹H NMR) is instrumental in identifying the various hydrogen atoms within the 2-decylacrylic acid monomer. The chemical shifts, splitting patterns (multiplicity), and integration of the signals provide a complete picture of the proton environment.

For the 2-decylacrylic acid monomer, the ¹H NMR spectrum would be expected to show distinct signals for the vinyl protons, the protons on the carbon adjacent to the carbonyl group, the long decyl chain methylene (B1212753) and methyl protons, and the acidic proton of the carboxylic acid group. researchgate.net The vinyl protons, being in different chemical environments, would likely appear as distinct multiplets. The decyl chain would present a complex series of multiplets for the methylene groups and a characteristic triplet for the terminal methyl group. sigmaaldrich.compitt.edu

Upon polymerization to poly(2-decylacrylic acid), the ¹H NMR spectrum undergoes significant changes. The characteristic signals of the vinyl protons disappear, indicating the conversion of the double bond into the polymer backbone. scielo.br The signals corresponding to the polymer backbone and the decyl side chain will broaden due to the reduced mobility of the polymer structure. rsc.org The specific chemical shifts and broadening of the backbone proton signals can provide information about the tacticity of the polymer. nih.gov

Table 1: Expected ¹H NMR Chemical Shift Ranges for 2-Decylacrylic Acid and Poly(2-decylacrylic acid)

| Functional Group | 2-Decylacrylic Acid Monomer (Expected δ, ppm) | Poly(2-decylacrylic acid) (Expected δ, ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | 10.0 - 13.0 (may be broad or exchangeable) |

| Vinyl Protons (=CH₂) | 5.5 - 6.5 | Absent |

| Methine Proton (-CH-) | ~2.2 - 2.8 | ~1.5 - 2.5 (broad) |

| Methylene Protons (-CH₂-) in decyl chain | 1.2 - 1.6 (complex multiplets) | 1.2 - 1.6 (broad) |

| Terminal Methyl Proton (-CH₃) | ~0.8 - 0.9 (triplet) | ~0.8 - 0.9 (broad) |

Note: The exact chemical shifts can vary depending on the solvent and concentration. sigmaaldrich.compitt.edu

Carbon-13 NMR (¹³C NMR) for Carbon Backbone Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. chemicalbook.comchemicalbook.com In the ¹³C NMR spectrum of the 2-decylacrylic acid monomer, distinct signals are expected for the carbonyl carbon, the two vinyl carbons, and the carbons of the decyl chain. drugbank.com The chemical shift of the carbonyl carbon is typically found in the downfield region of the spectrum.

Polymerization leads to the disappearance of the vinyl carbon signals and the appearance of new signals corresponding to the saturated carbons of the polymer backbone. researchgate.net The chemical shifts of the backbone carbons can be sensitive to the stereochemistry (tacticity) of the polymer chain, with different stereochemical arrangements (isotactic, syndiotactic, atactic) resulting in slightly different chemical shifts. nih.gov

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 2-Decylacrylic Acid and Poly(2-decylacrylic acid)

| Functional Group | 2-Decylacrylic Acid Monomer (Expected δ, ppm) | Poly(2-decylacrylic acid) (Expected δ, ppm) |

| Carbonyl Carbon (-C=O) | 165 - 175 | 170 - 180 |

| Vinyl Carbons (=CH₂, =C) | 120 - 140 | Absent |

| Polymer Backbone Carbons | Absent | 35 - 55 (broad) |

| Decyl Chain Carbons | 14 - 40 | 14 - 40 (broad) |

Note: The exact chemical shifts can vary depending on the solvent and concentration. hmdb.ca

Two-Dimensional NMR Techniques (e.g., COSY, HMQC)

Two-dimensional (2D) NMR techniques provide further structural detail by showing correlations between different nuclei. uzh.chpressbooks.pub

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically those on adjacent carbons. oxinst.comresearchgate.net For 2-decylacrylic acid, COSY would show correlations between the vinyl protons and the methine proton, as well as correlations between the protons within the decyl chain. libretexts.orguni-bayreuth.de This helps in assigning the complex multiplets in the ¹H NMR spectrum.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C. libretexts.orghmdb.cablogspot.com An HMQC or HSQC spectrum of 2-decylacrylic acid would show a cross-peak for each C-H bond, connecting the proton signal on one axis to the carbon signal on the other axis. pressbooks.pubresearchgate.net This is invaluable for unambiguously assigning the ¹H and ¹³C NMR spectra. scielo.org.mx

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy and its more advanced counterpart, Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.comupi.edu

Vibrational Analysis of Functional Groups

The FTIR spectrum of 2-decylacrylic acid exhibits characteristic absorption bands corresponding to its functional groups. rjpbcs.comspectrabase.com A strong, broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations. mdpi.com A very strong and sharp absorption band is typically observed between 1700 and 1725 cm⁻¹ due to the C=O (carbonyl) stretching vibration of the carboxylic acid. mdpi.comrasayanjournal.co.in The C=C double bond of the acrylate (B77674) group gives rise to a stretching vibration in the range of 1630-1640 cm⁻¹. mdpi.com The C-H stretching vibrations of the alkyl chain appear as sharp bands between 2850 and 3000 cm⁻¹. mdpi.com

Table 3: Characteristic FTIR Absorption Bands for 2-Decylacrylic Acid

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C-H Stretch | Alkyl Chain | 2850 - 3000 | Strong |

| C=O Stretch | Carboxylic Acid | 1700 - 1725 | Very Strong, Sharp |

| C=C Stretch | Alkene | 1630 - 1640 | Medium |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 | Strong |

| O-H Bend | Carboxylic Acid | 1395 - 1440 | Medium |

Source: General values from IR spectroscopy correlation tables. Specific values for 2-decylacrylic acid may vary slightly. researchgate.netrsdjournal.org

Monitoring of Reaction Progress via IR

FTIR spectroscopy is a valuable tool for monitoring the progress of the polymerization of 2-decylacrylic acid. mdpi.comrsc.org By taking spectra at different time intervals during the reaction, the disappearance of the monomer's characteristic C=C stretching vibration band (around 1630-1640 cm⁻¹) can be observed. mdpi.comacs.org The intensity of this peak decreases as the polymerization proceeds and the double bonds are consumed to form the polymer backbone. erpublications.com This allows for the real-time monitoring of the monomer conversion and the kinetics of the polymerization reaction. rsc.org The intensity of the C=O and C-H stretching bands would be expected to remain relatively constant, serving as an internal reference. japsonline.com

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of 2-decyl acrylic acid. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), MS provides precise mass information. The monoisotopic mass of this compound is 212.17763 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

During analysis, various adducts of the molecule can be formed and detected. Predicted m/z values for common adducts of this compound provide a reference for spectral interpretation. uni.lu

Table 1: Predicted Mass-to-Charge Ratios (m/z) for this compound Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 213.18491 |

| [M+Na]⁺ | 235.16685 |

| [M-H]⁻ | 211.17035 |

| [M+NH₄]⁺ | 230.21145 |

| [M+K]⁺ | 251.14079 |

| [M]⁺ | 212.17708 |

Data sourced from PubChem CID 5282682. uni.lu

In addition to determining the mass of the molecular ion, MS provides structural insights through fragmentation analysis. tutorchase.com When subjected to energy in the ionization source, the molecular ion can break apart into smaller, characteristic fragment ions. chemguide.co.uk For carboxylic acids like this compound, common fragmentation patterns include cleavage adjacent to the carbonyl group and the loss of small neutral molecules. libretexts.org The observation of a peak corresponding to the loss of a water molecule (m/z 18) is a common feature for acids and esters in mass spectra. tutorchase.com Analysis of mycolic acids, which are structurally related long-chain α-alkyl β-hydroxy fatty acids, has shown that specific fragment ions can be indicative of the alkyl chain length; for instance, an ion at m/z 199 has been suggested to arise from a structure containing a 2-decyl group. nih.gov

**5.4. Chromatographic Techniques for Purity and Molecular Weight Distribution

Chromatography is fundamental to separating this compound from potential impurities and for characterizing the size distribution of its polymers.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of the this compound monomer. waters.com Reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is a commonly employed method for the analysis of acrylic acid and its derivatives. osha.govinchem.org This method effectively separates the target monomer from precursors, by-products, and inhibitors. inchem.org

A typical HPLC setup involves a C18 or similar octadecasilane (ODS) based column. osha.gov The mobile phase often consists of a mixture of water and a polar organic solvent like acetonitrile, with a small amount of acid, such as phosphoric acid or formic acid, added to suppress the ionization of the carboxylic acid group, thereby ensuring better retention and peak shape. inchem.orgsigmaaldrich.com Detection is commonly performed using an ultraviolet (UV) detector, typically at a wavelength around 210 nm. inchem.orgsigmaaldrich.com The purity of a sample is determined by comparing the peak area of this compound to the total area of all detected peaks. The technique is sensitive, allowing for the detection and quantification of impurities at low levels. osha.gove3s-conferences.org

Table 2: Representative HPLC Conditions for Acrylic Acid Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Zorbax 8-µm ODS | osha.gov |

| Mobile Phase | 96:4 (v/v) water/acetonitrile with 0.1% phosphoric acid | osha.govinchem.org |

| Flow Rate | 1.0 mL/min | osha.govsigmaaldrich.com |

| Detector | UV at 210 nm | inchem.org |

Chromatographic Techniques for Purity and Molecular Weight Distribution

Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for measuring the molecular weight and molecular weight distribution (MWD) of polymers. google.comwaters.com For polymers of this compound, GPC analysis provides critical information on the weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn). mdpi.com

In a GPC system, a solution of the polymer, typically in a solvent like tetrahydrofuran (B95107) (THF), is passed through columns packed with a porous gel. google.comchemicalbook.com Larger polymer chains are excluded from the pores and elute more quickly, while smaller chains penetrate the pores to varying extents and elute later. The system is calibrated using polymer standards with known molecular weights and narrow distributions, such as polystyrene standards. google.comresearchgate.net A refractive index (RI) detector is commonly used. google.comwhiterose.ac.uk The resulting chromatogram provides a distribution of the polymer chain sizes, from which Mw, Mn, and PDI are calculated. A low PDI value (approaching 1.0) indicates a more uniform chain length, which is often desirable. polymersource.ca

Table 3: Example GPC Data for a Poly(this compound) Sample

| Parameter | Value | Description |

|---|---|---|

| Mn ( g/mol ) | 15,000 | Number-Average Molecular Weight |

| Mw ( g/mol ) | 22,500 | Weight-Average Molecular Weight |

| PDI (Mw/Mn) | 1.5 | Polydispersity Index |

This table presents hypothetical but representative data for an acrylic polymer.

Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Transitions in Polymers

Thermal analysis techniques are employed to study the physical and chemical changes that occur in poly(this compound) upon heating. These methods provide insight into the material's phase transitions and thermal stability, which are critical for processing and application.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. For polymers, DSC is used to detect phase transitions such as the glass transition temperature (Tg), which is the reversible transition from a hard, glassy state to a soft, rubbery state. itast.ir Poly(acrylic acid) (PAA) is reported to have a glass transition temperature of approximately 106°C. sigmaaldrich.com DSC scans of acrylic polymers can also reveal exothermic or endothermic events associated with processes like cyclization, oxidation, or melting. itast.irnih.gov The heating rate is a key experimental parameter, as increasing it can shift transition temperatures to higher values. itast.ir